![molecular formula C10H8Br4O4 B14569506 3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione CAS No. 61597-46-4](/img/structure/B14569506.png)
3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9,10-Tetrabromo-1,7-dioxadispiro[404~6~2~5~]dodecane-2,8-dione is a chemical compound with the molecular formula C10H8Br4O4 It is characterized by its unique structure, which includes multiple bromine atoms and a dioxadispiro framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione typically involves the bromination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide (NBS), in an appropriate solvent like chloroform or carbon tetrachloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may produce partially brominated compounds.
Scientific Research Applications
3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and dioxadispiro framework play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4,9,10-Perylenetetracarboxylic Dianhydride: Known for its use in organic electronics and as a pigment.
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride: Used as a building block for semiconductors.
N,N’-Dimethyl-3,4,9,10-perylenetetracarboxylic Diimide: Employed in the development of organic photovoltaic materials.
Uniqueness
3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione is unique due to its specific bromination pattern and dioxadispiro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
61597-46-4 |
|---|---|
Molecular Formula |
C10H8Br4O4 |
Molecular Weight |
511.78 g/mol |
IUPAC Name |
1,2,9,10-tetrabromo-4,7-dioxadispiro[4.0.46.25]dodecane-3,8-dione |
InChI |
InChI=1S/C10H8Br4O4/c11-3-5(13)9(17-7(3)15)1-2-10(9)6(14)4(12)8(16)18-10/h3-6H,1-2H2 |
InChI Key |
IVMGCPIOQFSXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C13C(C(C(=O)O3)Br)Br)C(C(C(=O)O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide]](/img/structure/B14569424.png)
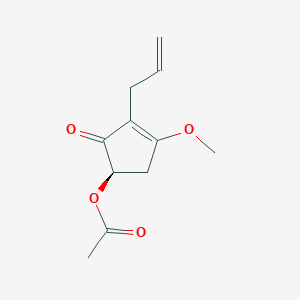
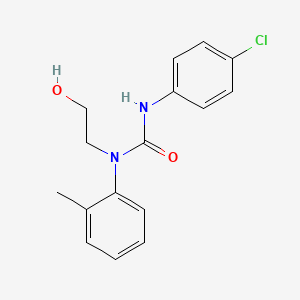
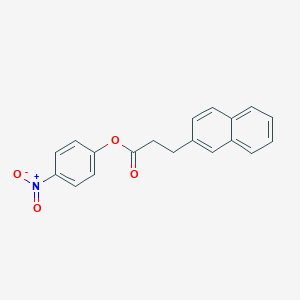
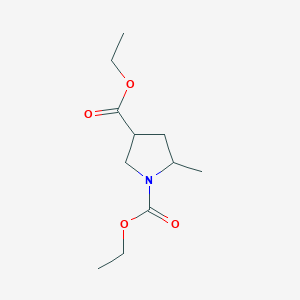

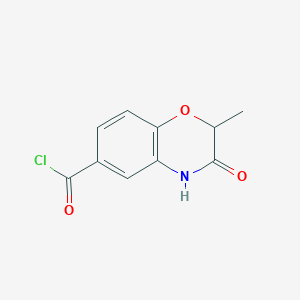
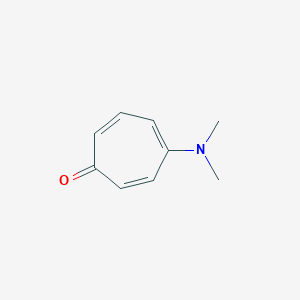
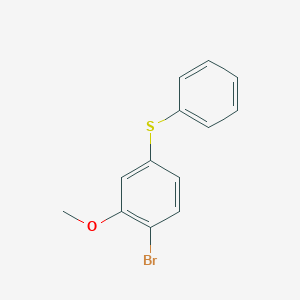
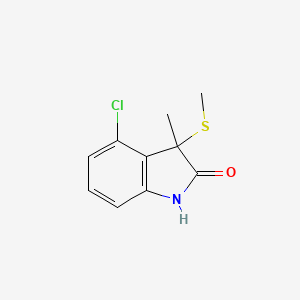
![(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol](/img/structure/B14569480.png)
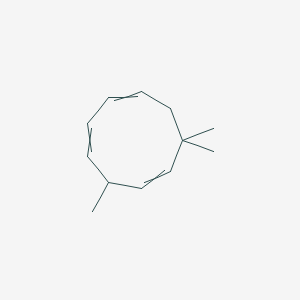
![1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14569502.png)
![8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene](/img/structure/B14569511.png)
